4,4'-Dimethyl-3-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyl-3-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with two methyl groups and a nitro group attached to the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-3-nitro-1,1’-biphenyl typically involves nitration of 4,4’-dimethylbiphenyl. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dimethyl-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the aromatic ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Halogenation: Chlorine or bromine, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Reduction: 4,4’-Dimethyl-3-amino-1,1’-biphenyl.
Halogenation: Halogenated derivatives of 4,4’-Dimethyl-3-nitro-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyl-3-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biphenyl derivatives used in organic synthesis and material science.
Biology: The compound can be used in studies related to the interaction of nitroaromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethyl-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The biphenyl structure allows for π-π interactions with aromatic systems, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dimethylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,4’-Dimethyl-1,1’-biphenyl: Has a different substitution pattern, affecting its chemical and physical properties.
Eigenschaften
CAS-Nummer |
107771-74-4 |
---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-methyl-4-(4-methylphenyl)-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(9-13)15(16)17/h3-9H,1-2H3 |
InChI-Schlüssel |
QAOZLQJWOHCEOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.